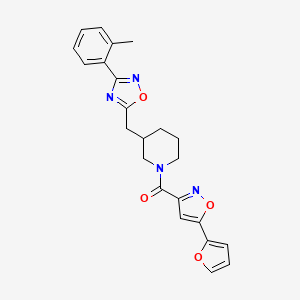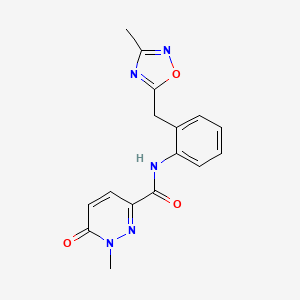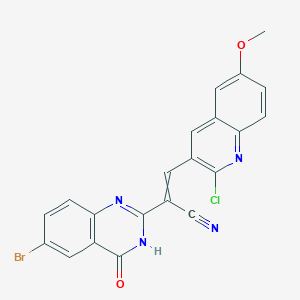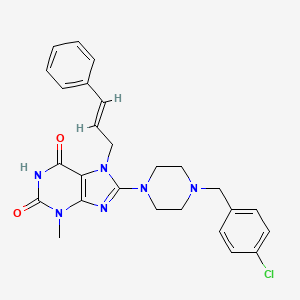
4-(ピペラジン-1-イルメチル)-1,2-チアゾール二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride” is a derivative of piperazine . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been assigned by HRMS, IR, 1H and 13C NMR experiments . The IUPAC name for a similar compound is 4-(1-piperazinylmethyl)phenol dihydrochloride .Chemical Reactions Analysis
Piperazine derivatives can be synthesized through various chemical reactions. For example, the reaction of diethanolamine with m-chloroaniline is one of the most common synthetic routes for 1-(3-chlorophenyl)piperazine .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, 4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine, is 205.30 .科学的研究の応用
- EN300-27708312を含むピペラジン誘導体は、抗菌活性を持つ可能性を示しています . 研究者は、細菌、真菌、その他の病原体に対する有効性を検討してきました。今後の研究では、抗菌作用と抗真菌作用を最適化することに焦点を当てることができます。
- EN300-27708312は、結核の治療に影響を与える可能性があります。 結核菌に対する影響を調査し、作用機序を理解することは価値があるでしょう.
- ピペラジン含有化合物は、パーキンソン病やアルツハイマー病などの神経変性疾患の治療の可能性について研究されています . EN300-27708312は、神経保護効果と関連経路を調節する能力について評価することができます。
- ピペラジン誘導体は、精神活性物質として違法に使用されることがあります . 神経伝達物質系に対するEN300-27708312の影響と、精神疾患の治療薬としての可能性を調査することは価値があるでしょう。
- ピペラジン系化合物は、薬物動態に影響を与える可能性があります。 研究者は、EN300-27708312をドラッグデリバリーシステムの一部として探索し、生物学的利用能を高め、特定の組織を標的とする可能性があります .
抗菌性
抗結核活性
神経変性疾患
精神薬理学
ドラッグデリバリーシステム
作用機序
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to exhibit a wide range of biological and pharmaceutical activities .
Mode of Action
It’s worth noting that piperazine derivatives have been associated with various modes of action, including cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways, leading to a wide range of biological and pharmaceutical effects .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, which can significantly impact their bioavailability .
Result of Action
Similar compounds have been found to exhibit a wide range of biological and pharmaceutical effects .
Action Environment
It’s worth noting that environmental factors can significantly impact the action of similar compounds .
Safety and Hazards
将来の方向性
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future research directions could involve exploring the potential therapeutic applications of “4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride” and its derivatives.
生化学分析
Biochemical Properties
4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication . These interactions often result in the inhibition of these enzymes, thereby affecting cellular processes. Additionally, 4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride can bind to proteins involved in cell signaling pathways, influencing their activity and downstream effects .
Cellular Effects
The effects of 4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), a protein complex that controls transcription of DNA, cytokine production, and cell survival . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and differentiation.
Molecular Mechanism
At the molecular level, 4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with DNA gyrase and topoisomerase IV results in the inhibition of these enzymes, thereby preventing DNA replication . Additionally, it can influence gene expression by modulating the activity of transcription factors such as NF-kappaB .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Over time, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride vary with different dosages in animal models. At lower doses, it has been shown to exhibit therapeutic effects without significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain cell types, such as macrophages, where it is transported by efflux transporters . This accumulation can influence its localization and activity within the cells, affecting its overall efficacy.
Subcellular Localization
The subcellular localization of 4-(Piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate signaling pathways.
特性
IUPAC Name |
4-(piperazin-1-ylmethyl)-1,2-thiazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S.2ClH/c1-3-11(4-2-9-1)6-8-5-10-12-7-8;;/h5,7,9H,1-4,6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBIEIDNEDNJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid](/img/structure/B2558513.png)


![3'-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2558521.png)
![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2558522.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2558523.png)

![N-[4,5-difluoro-2-(morpholin-4-yl)phenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2558525.png)
![3-(2-fluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2558527.png)
![1-(Adamantan-1-YL)-3-[(E)-[(2-hydroxynaphthalen-1-YL)methylidene]amino]urea](/img/structure/B2558529.png)


